![molecular formula C10H16O3 B14488964 2,4-Dioxaspiro[5.6]dodecan-7-one CAS No. 65609-63-4](/img/structure/B14488964.png)
2,4-Dioxaspiro[5.6]dodecan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dioxaspiro[56]dodecan-7-one is a chemical compound with the molecular formula C12H20O It is part of the spiroketal family, characterized by a spiro-connected cyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxaspiro[5.6]dodecan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cycloaddition of dichloroketene to 1,2-dimethylenecyclohexane, followed by the reduction of chlorine atoms using zinc dust and subsequent Baeyer-Villiger oxidation with m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2,4-Dioxaspiro[5.6]dodecan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the spiroketal structure, potentially leading to ring-opening or other structural changes.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and other peroxides.
Reduction: Zinc dust and other reducing agents are used to facilitate reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different spiroketal derivatives, while reduction could lead to ring-opened structures.
科学的研究の応用
2,4-Dioxaspiro[5.6]dodecan-7-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of spiroketal-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,4-Dioxaspiro[5.6]dodecan-7-one involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
- 1,7-Dioxaspiro[5.5]undecane
- 1,6-Dioxaspiro[4.5]decane
- 2,6-Dichlorospiro[3.3]heptane
Uniqueness
2,4-Dioxaspiro[5.6]dodecan-7-one is unique due to its specific spiroketal structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where other spiroketals may not be as effective .
特性
CAS番号 |
65609-63-4 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC名 |
2,4-dioxaspiro[5.6]dodecan-7-one |
InChI |
InChI=1S/C10H16O3/c11-9-4-2-1-3-5-10(9)6-12-8-13-7-10/h1-8H2 |
InChIキー |
NHZWHRFRNQDLQE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C2(CC1)COCOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


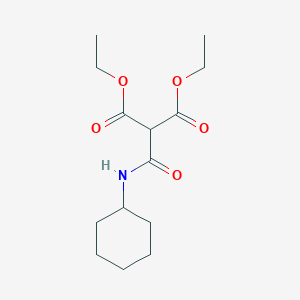
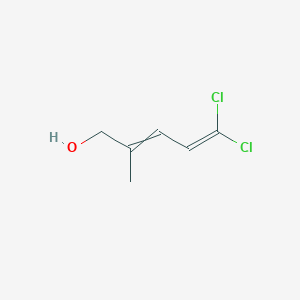
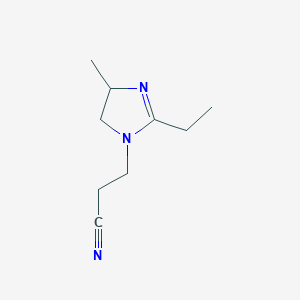
![2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one](/img/structure/B14488901.png)

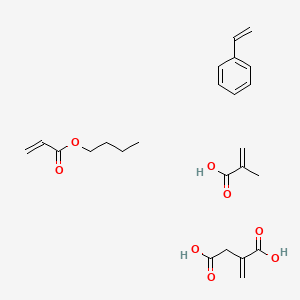
![8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane](/img/structure/B14488921.png)
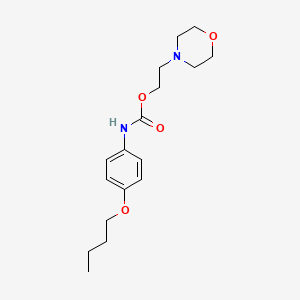
methanone](/img/structure/B14488937.png)
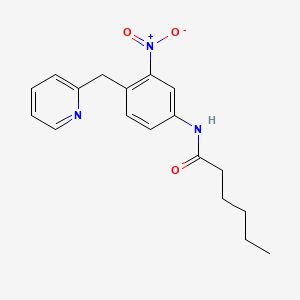
phosphane](/img/structure/B14488952.png)

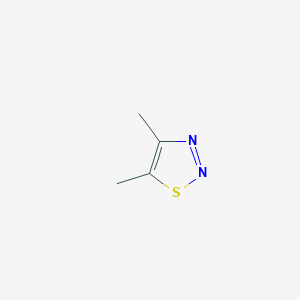
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
